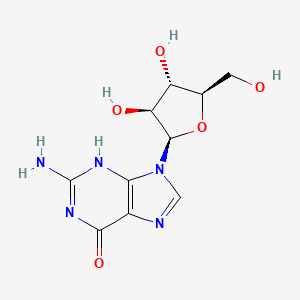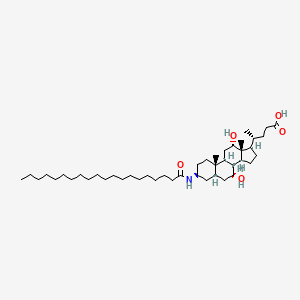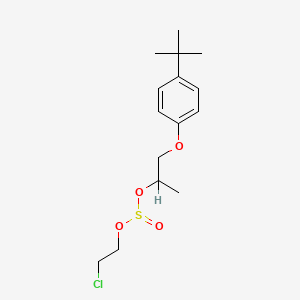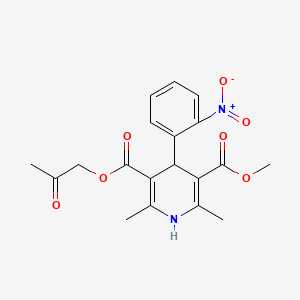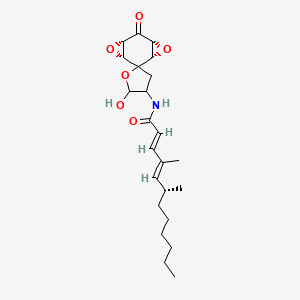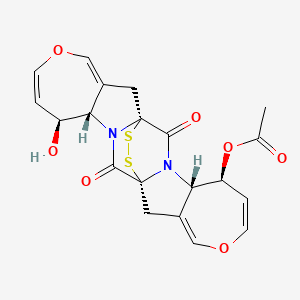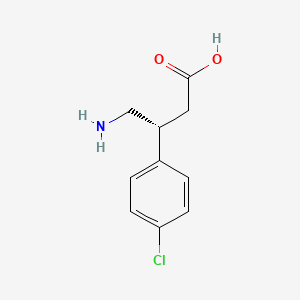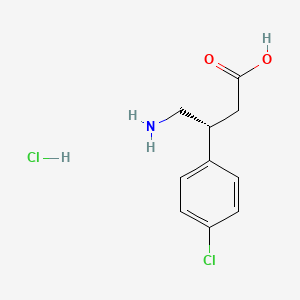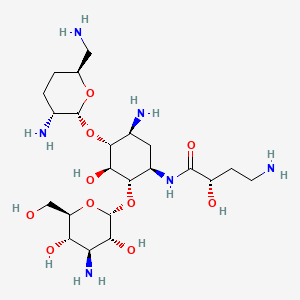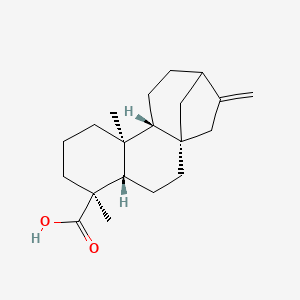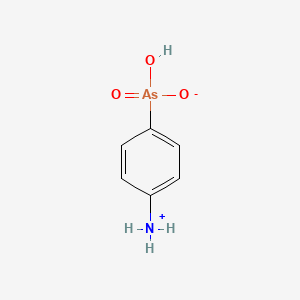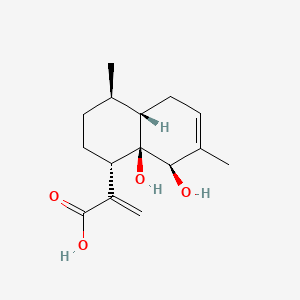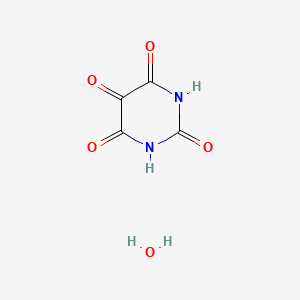
2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate
Übersicht
Beschreibung
“2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate” is also known as Alloxan monohydrate . It is a compound with the molecular formula C4H2N2O4 and a molecular weight of 142.07 . The compound is in crystal form and has a melting point of 255°C .
Synthesis Analysis
While specific synthesis methods for “2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate” were not found, it’s worth noting that various synthetic methods have been developed for related heterocyclic compounds . These methods often involve multistep synthetic routes and the use of catalysts .Molecular Structure Analysis
The molecular structure of “2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate” consists of a pyrimidine ring with four carbonyl groups . The compound is a tetracarbonyl compound .Physical And Chemical Properties Analysis
“2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate” is a crystal with a melting point of 255°C . It has a molecular weight of 142.07 and a molecular formula of C4H2N2O4 .Wissenschaftliche Forschungsanwendungen
Diabetes Research
Field
Medical Research, Endocrinology
Application Summary
Alloxan is widely used in research models to induce diabetes. It causes selective necrosis of the β-cells of pancreatic islets, which leads to a state similar to type 1 diabetes in the test subjects .
Methods of Application
Alloxan is administered to the test subjects (usually animals) either intravenously or intraperitoneally . The compound exerts selective cytotoxic influences on pancreatic β-cells, resulting in their destruction .
Results
The destruction of β-cells leads to a decrease in insulin production, causing an increase in blood glucose levels. This mimics the condition of type 1 diabetes .
Cytotoxicity Studies
Field
Application Summary
Alloxan is a cytotoxic compound that causes oxidative base damage to nuclear DNA .
Methods of Application
The cytotoxic effects of Alloxan are studied by exposing cells to the compound and observing the resulting damage .
Results
The exposure to Alloxan results in oxidative base damage to nuclear DNA, which can lead to cell death .
Dye Preparation
Field
Application Summary
Alloxan is used as a precursor to prepare the purple dye murexide .
Methods of Application
The preparation of murexide involves the reaction of Alloxan with ammonia under specific conditions .
Results
The reaction results in the formation of murexide, a purple dye used in various applications .
Metal Complexes Synthesis
Field
Application Summary
Alloxan is used in the synthesis of metal complexes, which have potential synthetic and pharmacological interest .
Methods of Application
The synthesis involves the reaction of Alloxan with different metal ions .
Results
The reaction results in the formation of metal complexes of Alloxan, which have been found to display anticancer activity against hepatocellular carcinoma cells .
Synthesis of 1,2,4-Triazole-Containing Scaffolds
Field
Application Summary
Alloxan is used in the synthesis of 1,2,4-triazole-containing scaffolds. These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Methods of Application
The synthesis involves the reaction of Alloxan with 3-amino-1,2,4-triazole .
Results
The reaction results in the formation of 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
Synthesis of Pyrimidine-Containing Compounds
Field
Application Summary
Alloxan is used in the synthesis of new pyrimidine-containing compounds. These compounds have potential synthetic and pharmacological interest .
Methods of Application
The synthesis involves a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid as an enolizable C–H-activated compound .
Results
The reaction results in the preparation of 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives .
Synthesis of Imidazole-Containing Compounds
Application Summary
Alloxan is used in the synthesis of imidazole-containing compounds. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Methods of Application
The synthesis involves the reaction of Alloxan with other organic compounds under specific conditions .
Results
The reaction results in the formation of imidazole-containing compounds which have potential synthetic and pharmacological interest .
Synthesis of Metal Complexes
Application Summary
Alloxan is used in the synthesis of metal complexes of alloxan monohydrate (H 2 L 1) and ninhydrin (H 2 L 2) where metal ions are Fe (III), Co (II), Ni (II), Cu (II), Zr (IV), and Mo (VI) .
Zukünftige Richtungen
While specific future directions for “2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate” were not found, it’s clear that the exploration and design of new heterocyclic compounds are necessary due to the occurrence of microorganism’s resistance to currently used drugs . This includes compounds like “2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate”, which could potentially be used in the development of new drugs .
Eigenschaften
IUPAC Name |
1,3-diazinane-2,4,5,6-tetrone;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O4.H2O/c7-1-2(8)5-4(10)6-3(1)9;/h(H2,5,6,8,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXMTJRUNLATRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)NC(=O)NC1=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074859 | |
| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Alloxan monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10526 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |
CAS RN |
2244-11-3 | |
| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2244-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002244113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



